molecular formula C9H5Cl2NO B13907759 3,6-dichloro-7-Quinolinol

3,6-dichloro-7-Quinolinol

Cat. No.: B13907759
M. Wt: 214.04 g/mol
InChI Key: DQEXTBRLCYMSME-UHFFFAOYSA-N
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Description

3,6-Dichloro-7-Quinolinol is a halogenated derivative of quinolinol, a compound known for its diverse biological activities. This compound is characterized by the presence of chlorine atoms at the 3rd and 6th positions of the quinolinol ring, which significantly influences its chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dichloro-7-Quinolinol can be synthesized through direct halogenation of 8-nitroquinoline using N-halosuccinimide in acetic acid. Alternatively, it can be prepared by halogenation of the corresponding 6-halo-8-nitroquinoline, which is synthesized via a Skraup reaction . The nitro group is then reduced to an amino group, and the amine is hydrolyzed to the phenol in 70% sulfuric acid at 220°C .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-7-Quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,6-Dichloro-7-Quinolinol involves its ability to chelate metal ions, which are critical enzyme cofactors. This chelation disrupts the function of metalloenzymes, leading to antimicrobial and anticancer effects . The compound also induces oxidative stress in cells, contributing to its cytotoxic properties .

Properties

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

3,6-dichloroquinolin-7-ol

InChI

InChI=1S/C9H5Cl2NO/c10-6-1-5-2-7(11)9(13)3-8(5)12-4-6/h1-4,13H

InChI Key

DQEXTBRLCYMSME-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1Cl)O)Cl

Origin of Product

United States

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